molecular formula C18H10N4O2S B12621640 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-57-6

2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B12621640
CAS No.: 918880-57-6
M. Wt: 346.4 g/mol
InChI Key: BYYQFQCYSLYSOW-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring, followed by cyclization with a nitrile or amide to form the pyrimidine ring.

    Attachment of the Hydroxyphenoxy Group: The hydroxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a phenol derivative with a halogenated aromatic compound under basic conditions.

    Formation of the Benzonitrile Group: The benzonitrile group can be introduced through a cyanation reaction, where an aryl halide is reacted with a cyanide source such as copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, reduced nitrile derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific properties, such as conductive polymers or organic semiconductors.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The hydroxyphenoxy group can form hydrogen bonds, while the thiazolopyrimidine moiety can participate in π-π stacking interactions, enhancing binding affinity.

    Materials Science: The compound’s functional groups can influence its electronic properties, making it suitable for applications in organic electronics or photovoltaics.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)-5-(pyrimidin-2-yl)benzonitrile: Lacks the thiazole ring, which may affect its biological activity and electronic properties.

    2-(4-Hydroxyphenoxy)-5-(thiazol-2-yl)benzonitrile: Lacks the pyrimidine ring, which may influence its binding interactions and stability.

    2-(4-Hydroxyphenoxy)-5-(benzothiazol-2-yl)benzonitrile: Contains a benzothiazole ring instead of a thiazolopyrimidine moiety, which may alter its chemical reactivity and applications.

Uniqueness

2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to the presence of both the thiazolopyrimidine moiety and the hydroxyphenoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

918880-57-6

Molecular Formula

C18H10N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H10N4O2S/c19-8-12-7-11(17-22-15-9-20-10-21-18(15)25-17)1-6-16(12)24-14-4-2-13(23)3-5-14/h1-7,9-10,23H

InChI Key

BYYQFQCYSLYSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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